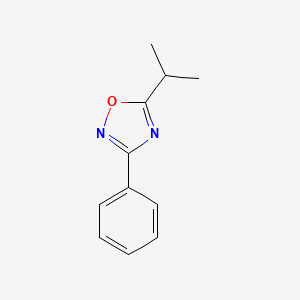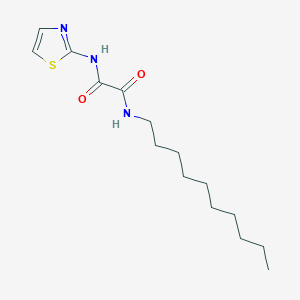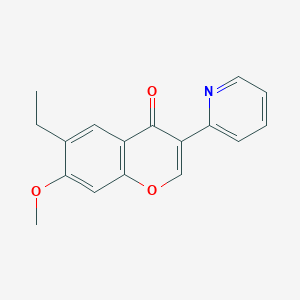
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a member of the cyanopyrrolidine class and has the chemical formula C₁₉H₁₈N₂O₃.
- Its structure consists of a quinoline core with a butyl group, a cyano group, and a hydroxy group attached at specific positions.
- The compound’s systematic name reflects its substituents and functional groups.
Vorbereitungsmethoden
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions typical of quinolines, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These would depend on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure may make it interesting for medicinal chemistry or materials science.
Biology: It could be explored as a potential bioactive compound, although specific studies are lacking.
Medicine: No direct medical applications are reported, but further research could reveal therapeutic potential.
Industry: Its industrial applications remain unexplored.
Wirkmechanismus
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other quinoline derivatives, such as hydroxyquinolines or cyano-substituted quinolines, may share some structural features.
Uniqueness: The specific combination of substituents in this compound sets it apart, but direct comparisons require additional data.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Eigenschaften
Molekularformel |
C21H19N3O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-3-12-24-17-11-7-5-9-15(17)19(25)18(21(24)27)20(26)23-16-10-6-4-8-14(16)13-22/h4-11,25H,2-3,12H2,1H3,(H,23,26) |
InChI-Schlüssel |
GSUTZTCEGPTAEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)
![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)


![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)





